molecular formula C₁₆H₁₈N₄O₇S B041755 6-Thioinosine 2',3',5'-triacetate CAS No. 3021-21-4

6-Thioinosine 2',3',5'-triacetate

Cat. No.: B041755
CAS No.: 3021-21-4
M. Wt: 410.4 g/mol
InChI Key: MENHRYRSGYYUJA-XNIJJKJLSA-N
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Description

6-Thioinosine 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H18N4O7S and a molecular weight of 410.4 g/mol . It is a derivative of inosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are acetylated, and the 6-position of the purine ring is substituted with a sulfur atom. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Thioinosine 2’,3’,5’-triacetate can be synthesized from acetic anhydride and 6-mercaptopurine riboside. The reaction typically involves the use of molecular sieves and potassium chloride at a temperature of 100°C for approximately 3.5 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 6-Thioinosine 2’,3’,5’-triacetate generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Thioinosine 2’,3’,5’-triacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Inosine derivatives with free hydroxyl groups.

Scientific Research Applications

6-Thioinosine 2’,3’,5’-triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thioinosine 2’,3’,5’-triacetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 6-position of the purine ring can form covalent bonds with cellular proteins, affecting their function. Additionally, the acetyl groups can be hydrolyzed, releasing active inosine derivatives that can further interact with cellular targets .

Comparison with Similar Compounds

    6-Mercaptopurine Riboside: Similar in structure but lacks the acetyl groups.

    6-Thioguanosine: Contains a sulfur atom at the 6-position but differs in the purine base.

    Inosine: The parent compound without sulfur substitution or acetylation.

Uniqueness: 6-Thioinosine 2’,3’,5’-triacetate is unique due to its combination of sulfur substitution and acetylation, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENHRYRSGYYUJA-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3021-21-4
Record name Inosine, 6-thio-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3021-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thioinosine 2',3',5'-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-thioinosine 2',3',5'-triacetate
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